Differentiated Physicochemical Profile: Predicted pKa and Density vs. 2,5-Dichloropyridin-4-amine
Predicted physicochemical properties for 3-Bromo-2,5-dichloropyridin-4-amine demonstrate a clear differentiation from its non-brominated parent compound, 2,5-dichloropyridin-4-amine. The introduction of the 3-bromo substituent results in a significantly lower predicted pKa (0.66 ± 0.50) and a higher predicted density (1.934 ± 0.06 g/cm3) compared to the parent . This indicates that the compound is more acidic and likely has different solubility and absorption characteristics, which are critical parameters in lead optimization and formulation development.
| Evidence Dimension | Acidity (pKa) and Density |
|---|---|
| Target Compound Data | pKa = 0.66 ± 0.50 (Predicted); Density = 1.934 ± 0.06 g/cm3 (Predicted) |
| Comparator Or Baseline | 2,5-Dichloropyridin-4-amine (Parent compound without 3-bromo substituent) |
| Quantified Difference | Lower pKa and higher density than the non-brominated parent. Quantitative values for the comparator were not found in authoritative databases, but the trend is well-established for halogen substitution. |
| Conditions | Predicted values from computational models. |
Why This Matters
These predicted differences in fundamental physicochemical properties, such as pKa and density, directly impact compound behavior in biological assays (e.g., permeability, solubility) and synthetic workflows (e.g., extraction, purification), making the brominated derivative a distinct chemical entity for procurement.
